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Compound of Interest

Compound Name:
2,4-Di(tert-butoxy)pyrimidin-5-

ylboronic acid hydrate

Cat. No.: B1363439 Get Quote

An In-depth Technical Guide to 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate

Abstract
This document provides a comprehensive technical overview of 2,4-Di(tert-butoxy)pyrimidin-
5-ylboronic acid hydrate, a key building block in modern organic synthesis and medicinal

chemistry. We will delve into its fundamental physicochemical properties, outline a robust

synthetic protocol, discuss critical stability and storage considerations, and explore its primary

application in palladium-catalyzed cross-coupling reactions. This guide is intended for

researchers, chemists, and drug development professionals who utilize advanced heterocyclic

intermediates to construct complex molecular architectures.

Compound Identification and Physicochemical
Properties
Precise identification is critical for experimental reproducibility. 2,4-Di(tert-butoxy)pyrimidin-5-

ylboronic acid is commercially available in both anhydrous and hydrate forms. It is imperative to

distinguish between their respective CAS Numbers to ensure the procurement of the correct

material for a given application.
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Synonyms: [2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]boronic acid hydrate, 2,4-ditert-

butoxy-5-pyrimidinylboronic acid hydrate[1]

CAS Number:

Hydrate: 306935-93-3[1]

Anhydrous: 109299-79-8[2][3][4][5][6]

The presence of two bulky tert-butoxy groups significantly enhances the compound's solubility

in organic solvents and modulates the electronic properties of the pyrimidine ring, making it a

unique and versatile reagent.[1]

Table 1: Physicochemical Data
Property Value Source(s)

Molecular Formula
C₁₂H₂₃BN₂O₅ (Hydrate) /

C₁₂H₂₁BN₂O₄ (Anhydrous)
[1][3]

Molecular Weight
286.13 g/mol (Hydrate) /

268.12 g/mol (Anhydrous)
[1][6]

IUPAC Name

[2,4-bis[(2-methylpropan-2-

yl)oxy]pyrimidin-5-yl]boronic

acid;hydrate

[1]

Appearance White to off-white solid/powder Generic observation

Purity Typically ≥98%

Density ~1.13 g/cm³ [3][4]

Boiling Point 431.4°C at 760 mmHg [3][4]

Flash Point 214.7°C [3][4]

Refractive Index ~1.498 [3][4]

Synthesis and Purification

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.smolecule.com/products/s797795
https://www.smolecule.com/products/s797795
https://hangyuchemical.lookchem.com/products/CasNo-109299-79-8-2-4-DI-TERT-BUTOXY-PYRIMIDIN-5-YLBORONIC-ACID-HYDRATE-37184572.html
https://www.echemi.com/produce/pr25030418980-2-4-di-tert-butoxypyrimidin-5-ylboronic-acid.html
https://www.echemi.com/produce/pr220804226507-2-4-ditert-butoxypyrimidin-5-ylboronic-acid-hydrate.html
https://www.accelpharmtech.com/product/135322.html
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/heterocyclic-compounds/mm109299798
https://www.smolecule.com/products/s797795
https://www.smolecule.com/products/s797795
https://www.echemi.com/produce/pr25030418980-2-4-di-tert-butoxypyrimidin-5-ylboronic-acid.html
https://www.smolecule.com/products/s797795
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/heterocyclic-compounds/mm109299798
https://www.smolecule.com/products/s797795
https://www.echemi.com/produce/pr25030418980-2-4-di-tert-butoxypyrimidin-5-ylboronic-acid.html
https://www.echemi.com/produce/pr220804226507-2-4-ditert-butoxypyrimidin-5-ylboronic-acid-hydrate.html
https://www.echemi.com/produce/pr25030418980-2-4-di-tert-butoxypyrimidin-5-ylboronic-acid.html
https://www.echemi.com/produce/pr220804226507-2-4-ditert-butoxypyrimidin-5-ylboronic-acid-hydrate.html
https://www.echemi.com/produce/pr25030418980-2-4-di-tert-butoxypyrimidin-5-ylboronic-acid.html
https://www.echemi.com/produce/pr220804226507-2-4-ditert-butoxypyrimidin-5-ylboronic-acid-hydrate.html
https://www.echemi.com/produce/pr25030418980-2-4-di-tert-butoxypyrimidin-5-ylboronic-acid.html
https://www.echemi.com/produce/pr220804226507-2-4-ditert-butoxypyrimidin-5-ylboronic-acid-hydrate.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1363439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


From a retrosynthetic perspective, the most direct and reliable method for preparing this

compound is via a halogen-metal exchange followed by borylation. The typical precursor is 2,4-

Di-(tert-butoxy)-5-bromopyrimidine.[7] This approach offers high regioselectivity and generally

good yields.

Experimental Protocol: Synthesis from 5-
Bromopyrimidine Precursor
This protocol is a representative procedure. Researchers should always perform their own

reaction optimizations.

Reaction Setup: A multi-neck, round-bottom flask is flame-dried under high vacuum and

subsequently maintained under an inert atmosphere (Argon or Nitrogen). This is critical as

organometallic intermediates are highly sensitive to moisture and oxygen.

Precursor Addition: Charge the flask with 2,4-Di-(tert-butoxy)-5-bromopyrimidine (1.0 equiv)

and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone

bath.

Lithiation: Add n-butyllithium (1.1 equiv, solution in hexanes) dropwise to the stirred solution,

maintaining the internal temperature below -70 °C. The formation of the lithiated intermediate

is typically rapid. Monitor reaction progress by TLC or LC-MS.

Borylation: Once lithiation is complete, slowly add triisopropyl borate (1.5 equiv) to the

reaction mixture, again ensuring the temperature remains at -78 °C. This electrophilic

quench traps the pyrimidinyl anion to form the boronate ester intermediate.

Workup and Hydrolysis: Allow the reaction to warm slowly to room temperature. Quench the

reaction by the slow addition of aqueous ammonium chloride or dilute HCl. This hydrolyzes

the boronate ester to the desired boronic acid.

Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl

acetate. The combined organic layers are then washed with brine, dried over anhydrous

sodium sulfate, filtered, and concentrated under reduced pressure.

Isolation: The crude product is typically purified by column chromatography on silica gel or

recrystallization to yield the final product as a white solid.
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Fig 1. General synthetic workflow for the preparation of the title compound.

Stability and Storage
Boronic acids as a class of compounds are susceptible to several degradation pathways, and

understanding these is crucial for maintaining reagent integrity.[8]

Dehydration/Boroxine Formation: The most common degradation pathway involves

intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This

process is often reversible upon exposure to water, which is why the hydrate form can exhibit

enhanced stability.[8]

Protodeboronation: This involves the cleavage of the C-B bond, replacing the boronic acid

moiety with a hydrogen atom. This can be promoted by acidic or basic conditions, elevated

temperatures, or the presence of certain metals.[8]

Oxidation: The boronic acid group can be susceptible to oxidation.[8]

Recommended Storage Conditions
To mitigate degradation and ensure a long shelf-life, the following storage protocols are

strongly recommended:
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Form Temperature Duration Conditions

Solid Powder -20°C Long-term (years)

Store in a tightly

sealed container in a

dry, well-ventilated

area. Protect from

light and moisture.[8]

Solid Powder 2-8°C Short-term (weeks)

Suitable for routine

use, but -20°C is

preferred for long-term

stability.[8]

In Solution -20°C Short-term (days)

Prepare solutions

fresh whenever

possible. If storage is

necessary, use

anhydrous solvents

and store under an

inert atmosphere.

Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate is as a

nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[9][10] This palladium-

catalyzed reaction is one of the most powerful and versatile methods for forming C-C bonds in

modern organic chemistry.[11] The pyrimidine moiety is an important scaffold in many

biologically active compounds, making this reagent a valuable tool for introducing this

heterocycle into drug candidates and other complex molecules.[1][10][12]

Mechanism and Advantages
The 5-position of the pyrimidine ring is generally electronically favorable for the crucial

transmetalation step in the Suzuki catalytic cycle.[10] The bulky tert-butoxy groups provide

good solubility and can sterically direct reactions, while the boronic acid provides a stable, non-

toxic source of the pyrimidinyl nucleophile.
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Fig 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Microwave-Assisted Suzuki-
Miyaura Coupling
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Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[12]

[13]

Reagents: To a microwave vial, add the aryl/heteroaryl halide (1.0 equiv), 2,4-Di(tert-
butoxy)pyrimidin-5-ylboronic acid hydrate (1.2-1.5 equiv), a palladium catalyst (e.g.,

Pd(PPh₃)₄, 0.5-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).[10][13]

Solvent: Add a suitable degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, DMF).

[10]

Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the

optimized temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).[12][13]

Workup: After cooling, dilute the reaction mixture with water and extract with an appropriate

organic solvent. The organic phase is then washed, dried, and concentrated.

Purification: The crude product is purified via flash chromatography to yield the desired

coupled product.

Relevance in Medicinal Chemistry
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in

numerous FDA-approved drugs for indications ranging from oncology to infectious diseases.

[12][13] Boronic acids themselves have also emerged as important pharmacophores, most

notably in proteasome inhibitors like Bortezomib.[1][14]

This reagent combines both features, serving as an invaluable tool for:

Lead Generation: Rapidly generating libraries of novel pyrimidine-containing compounds for

high-throughput screening.[9]

Structure-Activity Relationship (SAR) Studies: Systematically modifying molecular scaffolds

to optimize potency, selectivity, and pharmacokinetic properties.

Fragment-Based Drug Discovery: Introducing a complex, functionalized heterocyclic

fragment onto a lead molecule.
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The ability to participate in stable complex formation makes it a valuable asset in drug design

and development.[1]

Conclusion
2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate is a high-value, versatile chemical

reagent with a well-defined role in modern synthetic chemistry. Its favorable physicochemical

properties, straightforward synthesis, and robust performance in Suzuki-Miyaura cross-coupling

reactions make it an essential building block for researchers in drug discovery, materials

science, and organic synthesis.[1] Proper handling and storage are paramount to preserving its

reactivity and ensuring the generation of reliable and reproducible scientific data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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